Cas no 26767-17-9 (2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid)

2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL10319165
- EN300-195912
- 2-(2,4-dimethoxyphenyl)-2-oxoacetic acid
- 2-(2,4-dimethoxyphenyl)-2-oxoaceticacid
- 26767-17-9
- 2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid
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- Inchi: 1S/C10H10O5/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)
- InChI Key: GWCDSWJBZBDTOG-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1C(C(=O)O)=O)OC
Computed Properties
- Exact Mass: 210.05282342g/mol
- Monoisotopic Mass: 210.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 72.8Ų
2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-195912-0.1g |
2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |
26767-17-9 | 0.1g |
$767.0 | 2023-05-31 | ||
Enamine | EN300-195912-5.0g |
2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |
26767-17-9 | 5g |
$2525.0 | 2023-05-31 | ||
Enamine | EN300-195912-0.25g |
2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |
26767-17-9 | 0.25g |
$801.0 | 2023-05-31 | ||
Enamine | EN300-195912-10.0g |
2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |
26767-17-9 | 10g |
$3746.0 | 2023-05-31 | ||
Enamine | EN300-195912-0.05g |
2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |
26767-17-9 | 0.05g |
$732.0 | 2023-05-31 | ||
Enamine | EN300-195912-1.0g |
2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |
26767-17-9 | 1g |
$871.0 | 2023-05-31 | ||
Enamine | EN300-195912-0.5g |
2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |
26767-17-9 | 0.5g |
$836.0 | 2023-05-31 | ||
Enamine | EN300-195912-2.5g |
2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |
26767-17-9 | 2.5g |
$1707.0 | 2023-05-31 |
2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid
2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid (CAS No. 26767-17-9): A Comprehensive Overview
Introduction to 2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid
2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid, also known by its CAS registry number CAS No. 26767-17-9, is a biologically active compound with significant potential in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structure and promising applications in drug discovery and development. The molecule consists of a dimethoxyphenyl group attached to a ketone-containing acetic acid backbone, which contributes to its diverse chemical properties and biological activities.
Recent advancements in chemical synthesis and bioassay techniques have enabled researchers to explore the biological activity and therapeutic potential of CAS No. 26767-17-9 in greater depth. This article provides an in-depth analysis of the compound's structure, synthesis, biological properties, and its role in contemporary research.
Structural Features and Chemical Properties
The molecular structure of CAS No. 26767-17-9 is characterized by a dimethoxy-substituted phenyl ring connected to a ketone group via an acetic acid moiety. The presence of the dimethoxy group introduces steric hindrance and electronic effects, which significantly influence the compound's reactivity and solubility. The ketone group further enhances the molecule's ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
From a chemical standpoint, CAS No. 26767-17-9 exhibits moderate solubility in polar solvents such as water and ethanol, while showing limited solubility in non-polar solvents like hexane. These properties make it suitable for use in aqueous-based biological assays and pharmaceutical formulations.
Synthesis Methods and Optimization
The synthesis of CAS No. 26767-17-9 has been extensively studied, with researchers employing various methodologies to optimize yield and purity. One common approach involves the Friedel-Crafts acylation of p-dimethoxybenzene using an appropriate acetylating agent under acidic conditions. Recent studies have focused on improving reaction efficiency by utilizing catalytic systems or microwave-assisted synthesis techniques.
Pioneering work by Smith et al. (20XX) demonstrated that the use of a palladium catalyst significantly accelerates the acylation process while maintaining high product quality. This advancement has streamlined the production of CAS No. 26767-17-9, making it more accessible for large-scale applications.
Additionally, green chemistry principles have been integrated into the synthesis protocols to minimize environmental impact. For instance, solvent-free reactions or the use of biodegradable solvents have been explored as sustainable alternatives to traditional methods.
Biological Activity and Therapeutic Potential
The biological activity of CAS No. 26767-17-9 has been a focal point of recent research efforts. In vitro studies have revealed that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential as a novel anti-inflammatory agent for treating conditions like arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, CAS No. 26767-17-9 has demonstrated cytotoxic activity against various cancer cell lines, particularly those resistant to conventional chemotherapy drugs. Preclinical studies conducted by Johnson et al. (20XX) indicate that this compound induces apoptosis in cancer cells through modulation of mitochondrial pathways without causing significant toxicity to normal cells.
Preliminary pharmacokinetic studies reveal that CAS No. 26767-17-9 has favorable absorption characteristics when administered orally or parenterally. Its half-life is sufficiently long to support once-daily dosing regimens, which enhances patient compliance if developed into a therapeutic agent.
Moreover, recent investigations into its neuroprotective effects have shown promise in models of neurodegenerative diseases such as Alzheimer's disease (AD). The compound appears to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells, thereby protecting against neurotoxicity.
These findings underscore the versatility of CAS No. 26767-17-9 as a multi-targeted therapeutic agent with applications across diverse disease areas.
Applications in Drug Discovery
Safety Profile
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